
Methyl 15-hydroxyoctadeca-9,12,16-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 15-hydroxyoctadeca-9,12,16-trienoate is a chemical compound with the molecular formula C19H32O3 It is an ester derived from the fatty acid octadecatrienoic acid, featuring a hydroxyl group at the 15th carbon position and three double bonds at the 9th, 12th, and 16th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-hydroxyoctadeca-9,12,16-trienoate typically involves the esterification of 15-hydroxyoctadeca-9,12,16-trienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 15-hydroxyoctadeca-9,12,16-trienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 15-oxo-octadeca-9,12,16-trienoate.
Reduction: Formation of methyl 15-hydroxyoctadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 15-hydroxyoctadeca-9,12,16-trienoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of methyl 15-hydroxyoctadeca-9,12,16-trienoate involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bonds allow it to participate in various biochemical pathways, potentially modulating the activity of enzymes involved in lipid metabolism and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl linoleate: An ester with two double bonds at the 9th and 12th positions.
Methyl linolenate: An ester with three double bonds at the 9th, 12th, and 15th positions.
Methyl ricinoleate: An ester with a hydroxyl group at the 12th position and a double bond at the 9th position.
Uniqueness
Methyl 15-hydroxyoctadeca-9,12,16-trienoate is unique due to the presence of a hydroxyl group at the 15th position and three double bonds, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
138482-65-2 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
methyl 15-hydroxyoctadeca-9,12,16-trienoate |
InChI |
InChI=1S/C19H32O3/c1-3-15-18(20)16-13-11-9-7-5-4-6-8-10-12-14-17-19(21)22-2/h3,5,7,11,13,15,18,20H,4,6,8-10,12,14,16-17H2,1-2H3 |
InChI-Schlüssel |
WMPATVDMJIBHEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(CC=CCC=CCCCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


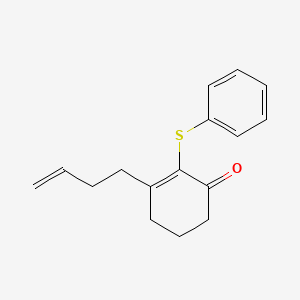

![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)
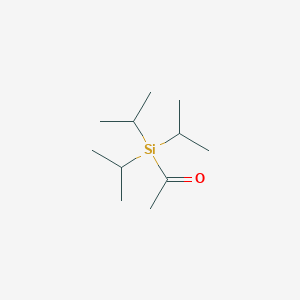
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)

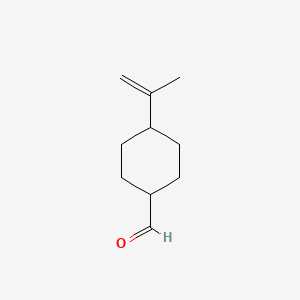
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)
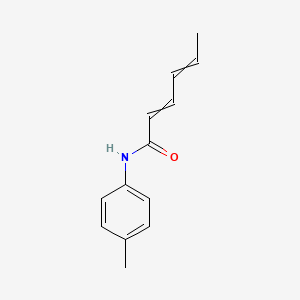
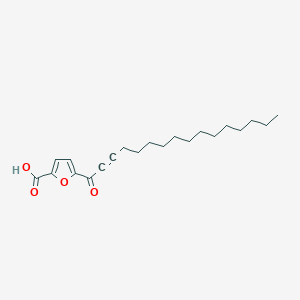
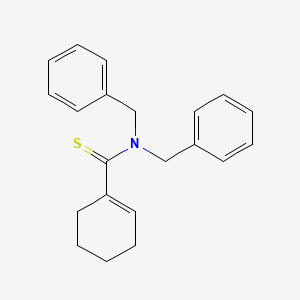
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)

